molecular formula C16H18Cl3NO B1397603 2,4-Dichloro-1-naphthyl 3-piperidinylmethyl ether hydrochloride CAS No. 1219972-40-3

2,4-Dichloro-1-naphthyl 3-piperidinylmethyl ether hydrochloride

Cat. No. B1397603
M. Wt: 346.7 g/mol
InChI Key: SBNWUYJGXMGAQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-1-naphthyl 3-piperidinylmethyl ether hydrochloride (DCNP) is a synthetic compound used in a variety of scientific research applications. It is a derivative of piperidine, a cyclic secondary amine, which is commonly used as a building block in organic synthesis. DCNP has several unique properties that make it attractive for laboratory experiments, including its low toxicity and high solubility.

Scientific Research Applications

Chemical Group Removal and Synthesis

  • A method involving 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and β-pinene allows for the removal of 2-naphthylmethyl (Nap) ether protecting groups on sensitive substrates. This process tolerates various protecting groups and produces high yields (68–96%) (Lloyd et al., 2017).
  • A novel pyridine-based ether ester diamine was synthesized for the development of thermally stable poly (ether ester amide)s. This compound offers potential for applications in heat-resistant materials (Mehdipour‐Ataei et al., 2004).

Fungicidal Activity

  • Certain derivatives, such as 2:3-dichloro-1:4-naphthahydroquinone, demonstrate fungicidal activity. These compounds, including derivatives like diacetyl ester, show promise against various fungi and are less phytotoxic to certain plants (Clifford et al., 1969).

Structural and Reactivity Analysis

  • Studies on tetrazolyl and benzisothiazolyl naphthylmethylic ethers indicate that these compounds have specific structural and reactivity characteristics, useful for understanding their potential applications in various chemical processes (Frija et al., 2005).

Synthesis and Pharmaceutical Applications

  • The synthesis of compounds like (S)-propranolol hydrochloride from related chemical groups demonstrates the potential pharmaceutical applications of these compounds (Jiang Ru, 2008).

properties

IUPAC Name

3-[(2,4-dichloronaphthalen-1-yl)oxymethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17Cl2NO.ClH/c17-14-8-15(18)16(13-6-2-1-5-12(13)14)20-10-11-4-3-7-19-9-11;/h1-2,5-6,8,11,19H,3-4,7,9-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBNWUYJGXMGAQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)COC2=C(C=C(C3=CC=CC=C32)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-1-naphthyl 3-piperidinylmethyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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